Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- is a sulfonamide compound characterized by the presence of a benzenesulfonamide group attached to a methylamino carbonyl moiety. This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The specific structural features of this compound contribute to its potential therapeutic applications.
The compound is synthesized through various chemical methods, often involving the reaction of benzenesulfonamide derivatives with amines or carbonyl compounds. Its chemical structure can be found in scientific literature and databases such as the Chemical Abstracts Service (CAS) and various patents related to sulfonamide derivatives.
Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- falls under the category of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group (-SO2NH2) and are classified based on their substituents and functional groups.
The synthesis of benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- can be achieved through several methods:
The molecular structure of benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- can be depicted as follows:
Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- participates in several chemical reactions:
The mechanism of action for benzenesulfonamide derivatives often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately affecting bacterial growth.
Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- has several applications in scientific research:
This compound exemplifies the versatility and importance of sulfonamide derivatives in both synthetic organic chemistry and medicinal applications.
The therapeutic journey of benzenesulfonamides began with the 1930s discovery of Prontosil's antibacterial properties, marking the first era of sulfonamide-based drugs. This evolved dramatically with the identification of acetazolamide (1953) as a potent carbonic anhydrase inhibitor (CAI), establishing the scaffold's utility beyond antimicrobial applications. The 1990s represented a pivotal turning point with the discovery of tumor-associated CA isoforms (CA IX/XII), triggering focused research on 4-substituted benzenesulfonamides. This culminated in the development of SLC-0111 (Phase Ib/II clinical trials, NCT02215850/NCT03450018), a 4-ureido benzenesulfonamide derivative investigated for metastatic pancreatic ductal adenocarcinoma. This compound exemplifies the scaffold's evolution toward isoform-selective targeting [7] [8].
Table 1: Key Benzenesulfonamide Derivatives in Therapeutic Development
Compound | Structural Features | Primary Therapeutic Significance | Year/Period |
---|---|---|---|
Prontosil | Prototype sulfonamide antibiotic | Antibacterial (systemic) | 1932 |
Acetazolamide (1) | Unsubstituted heterocyclic sulfonamide | Diuretic, antiglaucoma, anticonvulsant | 1953 |
Ethoxzolamide | Benzoxazole-sulfonamide hybrid | Broad-spectrum CA inhibition | 1960s |
Celecoxib | Pyrazole-sulfonamide COX-2 inhibitor | Anti-inflammatory, analgesic | 1998 |
SLC-0111 (4) | 4-[[(4-fluorophenyl)ureido]]benzenesulfonamide | Selective CA IX/XII inhibitor (anticancer) | 2010s |
4-Substituted benzenesulfonamides constitute a strategically optimized chemotype where the para-position functionalization directs pharmacological specificity. The "tail approach" leverages this position to anchor zinc-binding groups (ZBGs) – primarily the sulfonamide (–SO₂NH₂) – while appending moieties that interact with isoform-specific residues near the CA active site entrance. For CA IX/XII targeting, this approach yielded derivatives like 4-(3,4-dimethoxyphenylsulfonamido)-N-(thiazol-2-yl)benzenesulfonamide, exhibiting >100-fold selectivity over off-target cytosolic isoforms [1] [8].
Structural analyses reveal that 4-substituents govern three critical parameters:
Table 2: Impact of 4-Substituents on CA Inhibition Profiles
4-Substituent | CA IX Ki (nM) | CA XII Ki (nM) | CA II Ki (nM) | Selectivity Ratio (CA IX/II) |
---|---|---|---|---|
–NHCONHCH₃ (methylureido) | 18.3 | 10.5 | 850 | 46.4 |
–NHCONHC₆H₅ (phenylureido) | 9.5 | 29 | 1200 | 126.3 |
–NHCOC₆H₅ (benzamide) | 749 | – | – | <1 |
–NHSO₂C₆H₄-4-NO₂ (nitrophenylsulfonamide) | 31.2 | 45.1 | 8.9 | 0.29 |
Ureido (–NHCONH–) and thioureido (–NHCSNH–) functionalizations at the 4-position create dual-anchor inhibitors that simultaneously engage the catalytic zinc and hydrophilic/hydrophobic rim residues. Ureido derivatives like SLC-0111 bind CA IX via:
Thioureido bioisosteres confer distinct advantages:
Table 3: Ureido vs. Thioureido Functionalization Effects
Parameter | Ureido (–NHCONH–) | Thioureido (–NHCSNH–) | Significance |
---|---|---|---|
Zinc Coordination Strength | Moderate (Kd ~ nM) | Stronger (Kd ~ sub-nM) | Higher potency for thioureidos |
H-bond Donor Capacity | 2 | 1 | Fewer off-target interactions |
Metabolic Stability | Susceptible to amidases | Enhanced resistance | Improved pharmacokinetics |
Selectivity for CA IX/XII | 10-100 fold | 50-200 fold | Thioureidos show better selectivity |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0